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Compound of Interest

Compound Name: N-Isopropyl Carvedilol

CAS No.: 1246819-01-1

Cat. No.: B600939 Get Quote

Introduction & Scientific Context
N-Isopropyl Carvedilol is a tertiary amine impurity formed during the synthesis of Carvedilol.

Chemically identified as 1-(9H-Carbazol-4-yloxy)-3-[amino]-2-propanol, it arises from the over-

alkylation of the secondary amine function of Carvedilol or through the use of isopropyl-

contaminated reagents.

The Separation Challenge
The structural similarity between Carvedilol and its N-Isopropyl derivative presents a significant

chromatographic challenge. Both possess a carbazole moiety (fluorophore/chromophore) and

a basic nitrogen center. However, the N-Isopropyl variant is:

More Hydrophobic: The addition of the isopropyl group increases retention on Reverse

Phase (RP) columns.

Sterically Hindered: The tertiary amine center affects pKa and interaction with surface

silanols.

Regulatory Impact: Under ICH Q3A(R2), impurities exceeding 0.10% must be identified and

quantified. This method is designed to achieve a Limit of Quantitation (LOQ) of <0.05% to

ensure strict compliance.
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Method Development Logic (The "Why")
Stationary Phase Selection
We utilize a C18 End-capped column (L1 packing).

Reasoning: Carvedilol and its impurities are basic. Non-end-capped silanols on silica

supports act as weak cation exchangers, causing severe peak tailing for amines. An end-

capped column (e.g., Purospher STAR or Hypersil BDS) blocks these sites, ensuring peak

symmetry.

Mobile Phase Chemistry
Buffer (pH 2.5): We employ a Potassium Dihydrogen Phosphate (KH₂PO₄) buffer adjusted to

pH 2.5 with Phosphoric Acid.

Mechanism: At pH 2.5, the basic nitrogen atoms in Carvedilol (pKa ~9.7) and N-Isopropyl
Carvedilol are fully protonated. This prevents the "on-off" mechanism with residual

silanols that occurs near the pKa, sharpening the peaks.

Ion Pairing (Optional but omitted here): While ion-pairing agents (e.g., heptane sulfonic acid)

can be used, they increase equilibration time. We rely on pH control and high-quality silica to

avoid them for routine QC robustness.

Thermal Thermodynamics
Temperature (50°C):

Causality: Higher temperature reduces the viscosity of the mobile phase and increases the

mass transfer rate of the bulky Carvedilol molecule into the stationary phase pores. This

significantly reduces band broadening and improves resolution between the main peak

and the N-Isopropyl impurity.

Detailed Experimental Protocol
Equipment & Reagents[1]

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, PDA

Detector).
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Column: Merck Purospher® STAR RP-18 endcapped (250 x 4.6 mm, 5 µm) or equivalent

USP L1.

Reagents:

Acetonitrile (HPLC Grade).

Potassium Dihydrogen Phosphate (AR Grade).

Orthophosphoric Acid (85%).

Water (Milli-Q, 18.2 MΩ).

Mobile Phase Preparation
Buffer Solution:

Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water.

Add 1.0 mL of Triethylamine (TEA) to suppress silanol activity (acting as a sacrificial base).

Adjust pH to 2.50 ± 0.05 using dilute Orthophosphoric Acid.

Filter through a 0.45 µm nylon membrane.

Mobile Phase A: Buffer Solution : Acetonitrile (90 : 10 v/v). Mobile Phase B: Buffer Solution :

Acetonitrile : Methanol (15 : 40 : 45 v/v/v).

Chromatographic Conditions
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Parameter Setting

Flow Rate 1.0 mL/min

Injection Volume 20 µL

Column Temp 50°C

Sample Temp 10°C (Prevent degradation)

Detection UV at 240 nm (Carbazole absorption max)

Run Time 55 Minutes

Gradient Program
This gradient is designed to elute polar impurities early, separate Carvedilol, and then elute the

hydrophobic N-Isopropyl impurity.

Time (min) Mobile Phase A (%) Mobile Phase B (%) Event

0.0 100 0 Equilibration

2.0 100 0 Isocratic Hold

35.0 0 100 Linear Gradient

45.0 0 100 Wash Step

46.0 100 0 Return to Initial

55.0 100 0 Re-equilibration

Standard & Sample Preparation
Diluent
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v). Note: Using pure acetonitrile as a diluent may

cause peak distortion due to the "solvent strength mismatch" effect.
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Carvedilol Standard Stock (1.0 mg/mL): Weigh 50 mg Carvedilol into a 50 mL flask. Dissolve

in 25 mL diluent, sonicate, and make up to volume.

N-Isopropyl Carvedilol Stock (0.1 mg/mL): Weigh 10 mg of impurity standard (CAS

1246819-01-1) into a 100 mL flask. Dissolve and dilute.

System Suitability Solution (SST)
Spike Carvedilol Stock with N-Isopropyl Carvedilol Stock to achieve a concentration of 0.5%

impurity relative to the drug.

Target: Resolution (Rs) between Carvedilol and N-Isopropyl Carvedilol must be > 2.0.

Method Logic Visualization
The following diagram illustrates the decision matrix used to optimize the separation of the

critical pair (Carvedilol vs. N-Isopropyl Impurity).
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Start: Separation Challenge
Carvedilol vs. N-Isopropyl Impurity

Select Stationary Phase
C18 End-Capped (USP L1)

Why? Blocks silanols to prevent
amine tailing.

Optimize pH
pH 2.5 (Phosphate Buffer)

Why? Fully protonates amines
(pKa ~9.7) for consistent elution.

Thermal Tuning
Temperature: 50°C

Why? Improves mass transfer;
Sharpens peaks for resolution.

Gradient Profile
0% to 100% B over 35 min

Why? N-Isopropyl is more hydrophobic.
Requires high organic % to elute.

Result: Resolution > 2.0
LOQ < 0.05%

Click to download full resolution via product page

Caption: Decision tree highlighting the physicochemical rationale behind column, pH, and

temperature selection for optimizing the critical pair separation.

Validation Parameters (ICH Q2)
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To ensure trustworthiness, the method must be validated.[1] The following acceptance criteria

are recommended:

Validation Parameter Acceptance Criteria Rationale

Specificity

No interference at retention

time of N-Isopropyl Carvedilol

from blank or placebo.

Ensures signal comes only

from the impurity.

Linearity
R² > 0.999 (Range: LOQ to

150% of limit).

Proves response is

proportional to concentration.

Accuracy (Recovery)
85.0% – 115.0% at LOQ level;

90-110% at higher levels.
Verifies extraction efficiency.

Precision (Repeatability)
RSD < 5.0% for 6 injections at

limit level.

Ensures consistent instrument

performance.

LOD / LOQ
S/N ratio > 3 (LOD) and > 10

(LOQ).

Defines the sensitivity limit

(Target LOQ: 0.03%).

Troubleshooting Guide
Issue:Co-elution of Carvedilol and N-Isopropyl Impurity.

Fix: Decrease the slope of the gradient (e.g., extend the gradient time from 35 to 45 mins).

Alternatively, increase column temperature to 55°C to sharpen the main peak.

Issue:Broad/Tailing Peaks.

Fix: Check pH of buffer. If pH > 3.0, silanol activity increases. Ensure TEA is added to the

buffer. Replace the column if it is old (loss of end-capping).

Issue:Ghost Peaks.

Fix: N-Isopropyl Carvedilol is hydrophobic. Ensure the "Wash Step" (100% B) is long

enough to elute highly retained contaminants from previous injections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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